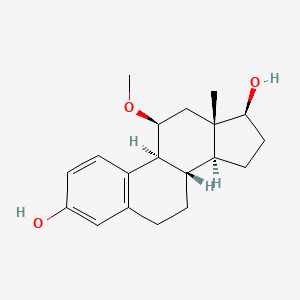
(2-Bromo-2-chlorocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-chlorocyclopropyl)benzene: is an organic compound characterized by a benzene ring substituted with a cyclopropyl group that contains both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-chlorocyclopropyl)benzene typically involves the cyclopropanation of benzene derivatives followed by halogenation. One common method is the reaction of benzene with a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to form the cyclopropylbenzene intermediate. This intermediate is then subjected to halogenation using bromine and chlorine under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes where benzene derivatives are treated with halogenating agents in the presence of catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-2-chlorocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other substituents.
Reduction Reactions: The halogen atoms can be reduced to form cyclopropylbenzene derivatives.
Oxidation Reactions: The compound can undergo oxidation to form cyclopropylbenzene derivatives with functional groups such as carboxylic acids or ketones.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with nitrating agents yields nitro-substituted cyclopropylbenzenes, while reduction reactions yield cyclopropylbenzene .
Scientific Research Applications
Chemistry: In chemistry, (2-Bromo-2-chlorocyclopropyl)benzene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (2-Bromo-2-chlorocyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and binding affinity with biological molecules. The cyclopropyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
- (2-Bromo-2-chlorocyclopropyl)methane
- (2-Bromo-2-chlorocyclopropyl)ethane
- (2-Bromo-2-chlorocyclopropyl)propane
Uniqueness: (2-Bromo-2-chlorocyclopropyl)benzene is unique due to the presence of both bromine and chlorine atoms on the cyclopropyl group attached to the benzene ring. This dual halogenation provides distinct reactivity patterns compared to similar compounds with only one halogen atom. The combination of the cyclopropyl group and the benzene ring also contributes to its unique chemical and physical properties .
Properties
CAS No. |
22985-29-1 |
|---|---|
Molecular Formula |
C9H8BrCl |
Molecular Weight |
231.51 g/mol |
IUPAC Name |
(2-bromo-2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H8BrCl/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
PGTIHSHVZGIQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

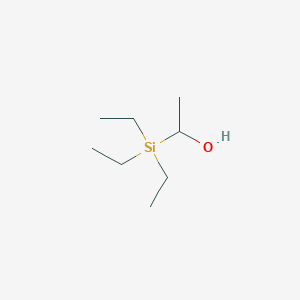
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)
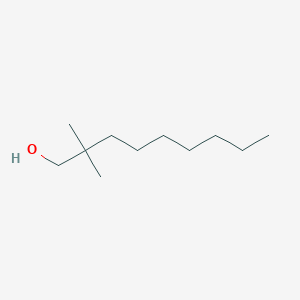

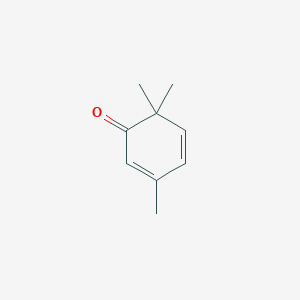

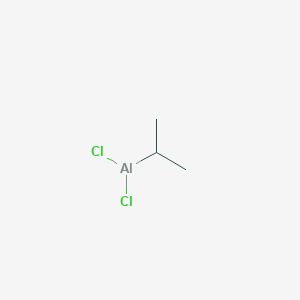
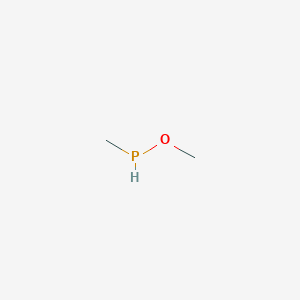
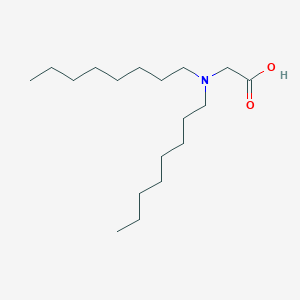
![5a,7a-Dimethyl-8-(6-methylheptan-2-yl)-2,4,5,5a,5b,6,7,7a,8,9,10,10a,10b,11-tetradecahydrocyclopenta[5,6]naphtho[2,1-c]azepine-3,12-dione](/img/structure/B14701485.png)
